Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-
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Overview
Description
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylcycloheptanone with a chlorinating agent such as thionyl chloride, followed by cyclization with a suitable amine to form the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Scientific Research Applications
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different ring fusion.
6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group instead of a dimethyl group.
Uniqueness
6-Chloro-1,3-dimethylcyclohepta[b]pyrrol-2(1H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its combination of a cycloheptane ring with a pyrrole moiety makes it a valuable compound for various research applications.
Properties
CAS No. |
104422-25-5 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
6-chloro-1,3-dimethylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C11H10ClNO/c1-7-9-5-3-8(12)4-6-10(9)13(2)11(7)14/h3-6H,1-2H3 |
InChI Key |
RUEWZCKQOMEXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC=C2N(C1=O)C)Cl |
Origin of Product |
United States |
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